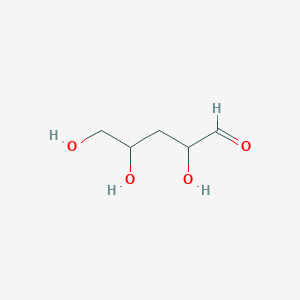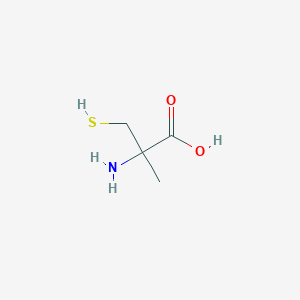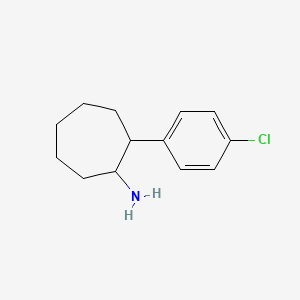
3-Deoxy-D-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-arabinose: is a rare sugar derivative that plays a significant role in various biochemical pathways. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, D-arabinose. This compound is particularly interesting due to its involvement in the biosynthesis of aromatic amino acids through the shikimate pathway, which is crucial for the production of many essential biomolecules in plants, bacteria, and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-arabinose typically involves the reduction of D-arabinose. One common method is the catalytic hydrogenation of D-arabinose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively removes the hydroxyl group at the third carbon position, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce enzymes involved in the shikimate pathway, leading to the accumulation of this compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-arabinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Deoxy-D-arabinonic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: It can be further reduced to form 3-Deoxy-D-arabinitol using reducing agents like sodium borohydride (NaBH₄).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or amine reagents like ammonia (NH₃).
Major Products:
Oxidation: 3-Deoxy-D-arabinonic acid.
Reduction: 3-Deoxy-D-arabinitol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 3-Deoxy-D-arabinose is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. Understanding this pathway can lead to the development of herbicides and antibiotics that target specific enzymes involved in this process .
Medicine: this compound derivatives have shown potential as therapeutic agents. For example, some derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of bio-based chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of 3-Deoxy-D-arabinose primarily involves its role as an intermediate in the shikimate pathway. This pathway connects central carbon metabolism with the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the first step of this pathway, where this compound is converted into 3-Deoxy-D-arabino-heptulosonate 7-phosphate. This reaction is crucial for the production of many secondary metabolites that are essential for plant growth and defense .
Comparison with Similar Compounds
D-Arabinose: The parent sugar of 3-Deoxy-D-arabinose, which contains an additional hydroxyl group at the third carbon position.
3-Deoxy-D-manno-octulosonate: Another deoxy sugar involved in the biosynthesis of lipopolysaccharides in bacteria.
2-Deoxy-D-ribose: A deoxy sugar found in the backbone of DNA.
Uniqueness: this compound is unique due to its specific role in the shikimate pathway and its ability to undergo a wide range of chemical reactions. Its structural simplicity combined with its biochemical significance makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4,5-trihydroxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)




![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)


